molecular formula C21H16Cl2N2O3 B3482098 2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide

2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide

Cat. No.: B3482098
M. Wt: 415.3 g/mol
InChI Key: UCOZJMXNIPETPD-UHFFFAOYSA-N
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Description

2-({4-[(2,4-Dichlorophenoxy)methyl]benzoyl}amino)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. The compound features a molecular scaffold incorporating a 2,4-dichlorophenoxymethyl moiety linked to a benzamide core, a structural motif present in compounds with diverse biological activities . Benzamide derivatives are frequently investigated as key intermediates in synthetic organic chemistry and for their potential as pharmacologically active agents, with some analogs demonstrating herbicidal activity in agricultural research . The presence of the dichlorophenoxy group suggests potential for application in structure-activity relationship (SAR) studies, particularly in agrochemical research where similar chlorinated structures are known to exhibit biological activity . Researchers may utilize this compound as a building block for developing novel molecular entities or as a reference standard in analytical method development. The compound is provided as a high-purity material suitable for research applications including chemical synthesis, biological screening, and analytical reference standards. This product is intended for research purposes only in laboratory settings and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and implement appropriate safety protocols when handling this compound.

Properties

IUPAC Name

2-[[4-[(2,4-dichlorophenoxy)methyl]benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3/c22-15-9-10-19(17(23)11-15)28-12-13-5-7-14(8-6-13)21(27)25-18-4-2-1-3-16(18)20(24)26/h1-11H,12H2,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOZJMXNIPETPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with benzyl chloride to form 2,4-dichlorophenylmethyl ether. This intermediate is then reacted with 4-aminobenzoyl chloride to produce the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenoxy compounds.

Scientific Research Applications

2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Compound Name Key Structural Features Physicochemical/Biological Notes
2-({4-[(2,4-Dichlorophenoxy)methyl]benzoyl}amino)benzamide (Target) Dichlorophenoxy-methyl-benzoyl linked to 2-aminobenzamide High lipophilicity due to Cl substituents; benzamide enables hydrogen bonding .
2-{[(2,4-Dichlorophenoxy)acetyl]amino}-N-phenylbenzamide () Dichlorophenoxy-acetyl group; N-phenyl substitution Increased steric bulk may reduce solubility; phenyl group enhances π-π interactions .
4-CHLORO-3-[[[[(2,4-DICHLOROPHENOXY)ACETYL]AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID () Thioxomethyl linker; carboxylic acid group Sulfur introduces potential redox activity; carboxylic acid improves water solubility .
4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide () Triazole core; sulfanyl-acetyl linker; 2-chlorophenyl Triazole enhances metabolic stability; sulfanyl group may participate in disulfide bonds .
3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid () Triazine core; multiple phenoxy groups; carboxylic acid Triazine offers rigidity; cyanophenoxy and methoxyphenoxy modulate electronic properties .

Physicochemical Properties

  • Lipophilicity: The dichlorophenoxy group in the target compound and its analogs () increases logP values, favoring membrane permeability but reducing aqueous solubility.
  • Melting Points : Triazine derivatives () exhibit higher melting points (e.g., 217.5–220°C for 4i) due to rigid cores and hydrogen-bonding carboxylic acid groups , whereas benzamides with flexible linkers (e.g., acetyl in ) may have lower melting points.
  • Hydrogen Bonding : Benzamide and carboxylic acid groups () enhance binding to biological targets compared to esters or ethers.

Biological Activity

The compound 2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide is a derivative of benzamide that incorporates a 2,4-dichlorophenoxy group. This structural feature suggests potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H17Cl2N2O3C_{18}H_{17}Cl_2N_2O_3. The presence of the dichlorophenoxy group may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, related compounds have shown selective inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.

  • IC50 Values : A related compound, FNA (4-[bis-(2-chloroethyl)-amino]-benzamide), demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity compared to standard treatments like SAHA (IC50 = 17.25 μM) .

The mechanism by which this compound and its analogs exert their biological effects primarily involves:

  • HDAC Inhibition : Inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression associated with growth arrest and apoptosis in cancer cells.
  • Induction of Apoptosis : Studies have shown that treatment with HDAC inhibitors can induce apoptosis in cancer cells through pathways involving G2/M phase arrest .

Study on Related Compounds

A comprehensive study evaluated the effects of FNA in both in vitro and in vivo models:

  • In Vitro Results : FNA treatment resulted in a dose-dependent increase in apoptosis rates among HepG2 cells. Flow cytometry analysis revealed that the apoptosis rate increased significantly with higher concentrations of FNA .
  • In Vivo Results : In xenograft models, FNA demonstrated a tumor growth inhibition (TGI) of 48.89%, comparable to SAHA's TGI of 48.13%. This suggests that compounds with similar structures may also exhibit significant antitumor efficacy .

Comparative Analysis Table

Compound NameIC50 (μM)Tumor Growth Inhibition (%)Mechanism
FNA1.3048.89HDAC Inhibition, Apoptosis Induction
SAHA17.2548.13HDAC Inhibition
This compoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving nucleophilic substitution and amide bond formation. For example, reacting 4-[(2,4-dichlorophenoxy)methyl]benzoyl chloride with 2-aminobenzamide in anhydrous ethanol under reflux (4–6 hours) with catalytic acetic acid improves coupling efficiency . Solvent choice (e.g., DMF or DCM) and temperature control (40–60°C) are critical to minimize side products like hydrolyzed intermediates . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) enhances purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the dichlorophenoxy methyl group (δ 4.8–5.2 ppm for –CH2_2–) and benzamide protons (δ 7.5–8.3 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) resolve impurities, while ESI-MS verifies the molecular ion peak at m/z 415.3 [M+H]⁺ .
  • X-ray Crystallography : Resolves steric effects of the dichlorophenoxy substituent on benzamide conformation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2,4-dichlorophenoxy group in biological activity?

  • Methodological Answer :

  • Comparative Analog Synthesis : Replace the 2,4-dichlorophenoxy group with mono-chloro or non-halogenated phenoxy derivatives.
  • Enzyme Assays : Test inhibition of kinases (e.g., EGFR or CDK2) using fluorescence polarization assays. The dichloro-substituted analog shows enhanced binding (IC50_{50} < 1 µM) due to hydrophobic interactions in the ATP-binding pocket .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model ligand-receptor interactions, highlighting the dichloro group’s role in stabilizing π-π stacking .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from PubChem (CID 9934960) and independent studies, controlling for variables like cell line (HeLa vs. HEK293) or assay type (MTT vs. resazurin) .
  • Dose-Response Validation : Replicate studies with standardized concentrations (1 nM–100 µM) and include positive controls (e.g., staurosporine for apoptosis).
  • Orthogonal Assays : Confirm cytotoxicity via flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Rodent Studies : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS quantify bioavailability (~40% oral absorption) and half-life (t1/2_{1/2} ≈ 6 hours) .
  • Tissue Distribution : Radiolabel the compound with 14^{14}C for autoradiography, showing preferential accumulation in liver and kidney due to lipophilicity (logP ≈ 3.5) .

Q. How can the compound’s stability under physiological conditions be systematically assessed?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. HPLC analysis reveals degradation (>20%) at pH < 4 due to amide hydrolysis .
  • Metabolite Profiling : Use hepatocyte microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation at the benzamide ring) via UPLC-QTOF .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

  • Methodological Answer :

  • Selectivity Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity (e.g., >50% inhibition of JAK2 at 10 µM) .
  • Proteome-Wide Profiling : Use thermal shift assays (CETSA) to confirm target engagement and exclude non-specific protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide
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